Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a complex organic compound characterized by its thiazole and oxadiazole rings
Mechanism of Action
Mode of Action
Thiazole and oxadiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole and oxadiazole derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Thiazole and oxadiazole derivatives generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .
Result of Action
Thiazole and oxadiazole derivatives have been shown to have a wide range of biological effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the oxadiazole moiety. Key reagents and conditions include thionyl chloride, hydrazine, and ethyl chloroformate.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction reactions can yield amines or alcohols.
Substitution reactions may produce halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole and oxadiazole rings are valuable in the design of new chemical entities.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: In the medical field, Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: In industry, this compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is structurally similar to other thiazole and oxadiazole derivatives.
These compounds share common features such as the presence of heterocyclic rings and functional groups.
Uniqueness: What sets this compound apart is its specific arrangement of substituents and its potential applications in various fields. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-20-10(19)6-5-9(18)15-13-17-16-12(21-13)11-7(2)14-8(3)22-11/h4-6H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASQBLXPMHHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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